An In-depth Technical Guide to the Synthesis and Characterization of 2-Oxocyclopentanecarbonitrile
An In-depth Technical Guide to the Synthesis and Characterization of 2-Oxocyclopentanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2-oxocyclopentanecarbonitrile, a valuable building block in organic synthesis and medicinal chemistry. This document outlines the primary synthetic route, including a detailed experimental protocol, and presents a thorough analysis of its spectroscopic and physical properties.
Synthesis of 2-Oxocyclopentanecarbonitrile
The most common and efficient synthesis of 2-oxocyclopentanecarbonitrile is a two-step process commencing with the Thorpe-Ziegler cyclization of adiponitrile to form the intermediate, 2-amino-1-cyclopentene-1-carbonitrile. This intermediate is subsequently hydrolyzed under acidic conditions to yield the final product.
Synthetic Pathway
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic scheme for 2-oxocyclopentanecarbonitrile.
Experimental Protocols
Step 1: Synthesis of 2-Amino-1-cyclopentene-1-carbonitrile via Thorpe-Ziegler Cyclization
This procedure is adapted from established literature protocols.[1][2]
Materials:
-
Adiponitrile (10.8 g, 100 mmol)
-
Potassium tert-butoxide (t-BuOK) (11.2 g, 100 mmol)
-
Toluene (250 mL)
-
Water/ice mixture
-
Hexane
Procedure:
-
A 500-mL round-bottom flask is purged with an inert atmosphere of nitrogen and charged with a mixture of adiponitrile (10.8 g, 100 mmol) in toluene (250 mL).[2]
-
The reaction mixture is heated to 65°C, and potassium tert-butoxide (11.2 g, 100 mmol) is added in portions.[2]
-
The resulting solution is stirred at 80°C for 8 hours.[2]
-
The reaction mixture is then cooled to room temperature and quenched by the addition of 200 mL of a water/ice mixture.[2]
-
The resulting solid is collected by filtration.[2]
-
The filter cake is washed with water (100 mL) and hexane (200 mL) and then dried. This yields 2-amino-1-cyclopentene-1-carbonitrile as an off-white solid.[2]
Step 2: Hydrolysis of 2-Amino-1-cyclopentene-1-carbonitrile to 2-Oxocyclopentanecarbonitrile
The hydrolysis of the enamine intermediate is achieved through acid catalysis.
Materials:
-
2-Amino-1-cyclopentene-1-carbonitrile
-
Hydrochloric acid (aqueous solution, e.g., 2 M)
-
Water
-
Diethyl ether or other suitable organic solvent
Procedure:
-
The crude 2-amino-1-cyclopentene-1-carbonitrile is suspended in water.
-
The mixture is cooled in an ice bath, and an aqueous solution of hydrochloric acid is added dropwise with stirring until the solution is acidic.
-
The reaction mixture is stirred at room temperature and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is extracted with diethyl ether.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude 2-oxocyclopentanecarbonitrile.
-
The crude product can be further purified by vacuum distillation.
Reaction Mechanisms
Thorpe-Ziegler Cyclization of Adiponitrile:
This reaction proceeds via a base-catalyzed intramolecular condensation of the dinitrile.[3][4]
Caption: Mechanism of the Thorpe-Ziegler cyclization of adiponitrile.
Acid-Catalyzed Hydrolysis of 2-Amino-1-cyclopentene-1-carbonitrile:
The enamine intermediate is hydrolyzed to the corresponding ketone in the presence of aqueous acid.[3][5]
Caption: Mechanism of the acid-catalyzed hydrolysis of the enamine intermediate.
Characterization of 2-Oxocyclopentanecarbonitrile
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₇NO | [6] |
| Molecular Weight | 109.13 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 258 °C at 760 mmHg | |
| Melting Point | Not reported | |
| Density | 1.084 g/cm³ | |
| Refractive Index | 1.464 |
Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-oxocyclopentanecarbonitrile is expected to show signals corresponding to the protons on the cyclopentanone ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.5 | Multiplet | 1H | CH (adjacent to C≡N and C=O) |
| ~ 2.2 - 2.6 | Multiplet | 4H | CH₂ (on the cyclopentanone ring) |
| ~ 1.9 - 2.1 | Multiplet | 2H | CH₂ (on the cyclopentanone ring) |
Note: Predicted values based on typical chemical shifts for similar structures. Actual values should be determined experimentally.
2.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 205 - 220 | C=O (Ketone) |
| ~ 115 - 125 | C≡N (Nitrile) |
| ~ 40 - 50 | CH (adjacent to C≡N and C=O) |
| ~ 20 - 40 | CH₂ (on the cyclopentanone ring) |
Note: Predicted values based on typical chemical shifts for similar structures. Actual values should be determined experimentally.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands for the ketone and nitrile functional groups.[6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2250 | Medium | C≡N stretch |
| ~ 1750 | Strong | C=O stretch (ketone) |
| ~ 2960 - 2850 | Medium | C-H stretch (aliphatic) |
2.2.4. Mass Spectrometry
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[6]
| m/z | Proposed Fragment |
| 109 | [M]⁺ (Molecular Ion) |
| 81 | [M - CO]⁺ |
| 82 | [M - HCN]⁺ |
| 54 | [M - CO - HCN]⁺ |
Experimental Workflow
The overall workflow for the synthesis and characterization of 2-oxocyclopentanecarbonitrile is summarized below.
Caption: Experimental workflow for synthesis and characterization.
Safety Information
2-Oxocyclopentanecarbonitrile is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has detailed a reliable and well-documented synthetic route to 2-oxocyclopentanecarbonitrile and has provided a comprehensive overview of its characterization. The experimental protocols and tabulated data serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the preparation and identification of this important chemical intermediate.
References
- 1. uni-saarland.de [uni-saarland.de]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. 2-Oxocyclopentane-1-carbonitrile | C6H7NO | CID 98930 - PubChem [pubchem.ncbi.nlm.nih.gov]
